molecular formula C6H11NO2 B1581731 Methyl pyrrolidine-2-carboxylate CAS No. 52183-82-1

Methyl pyrrolidine-2-carboxylate

Cat. No.: B1581731
CAS No.: 52183-82-1
M. Wt: 129.16 g/mol
InChI Key: BLWYXBNNBYXPPL-UHFFFAOYSA-N
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Description

Methyl pyrrolidine-2-carboxylate is an organic compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

Methyl pyrrolidine-2-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl pyrrolidine-2-carboxylate” is classified as a hazardous substance. It is highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled. It is also toxic to aquatic life with long-lasting effects .

Future Directions

“Methyl pyrrolidine-2-carboxylate” and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature and are of interest for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of pyrrolidine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the reaction of pyrrolidine with methyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrrolidine-2-carboxylic acid.

    Reduction: Pyrrolidine-2-methanol.

    Substitution: Various amides or esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active compound in the body. The ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with its molecular targets. The specific molecular targets and pathways involved vary depending on the structure of the active compound derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: The parent compound from which methyl pyrrolidine-2-carboxylate is derived.

    Ethyl pyrrolidine-2-carboxylate: An ester analog with similar properties but different reactivity due to the ethyl group.

    Pyrrolidine-2,5-dione: A related compound with a different functional group that affects its chemical behavior.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile building block in medicinal chemistry .

Properties

IUPAC Name

methyl pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYXBNNBYXPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943883
Record name Methyl prolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52183-82-1, 2133-40-6
Record name Pyrrolidine-2-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52183-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-prolinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-prolinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DL-PROLINATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

7 mL of thionyl chloride was dissolved in 50 mL of methanol in an ice-water bath, followed by addition of pyrrolidine-2-carboxylic acid 10a (5 g, 43.40 mmol). The mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure to obtain methylpyrrolidine-2-carboxylate 10b (10 g) crude product as a white solid, which was directly used in the next step without purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
pyrrolidine-2-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of L-proline (2.23 g) in dry methanol (15 ml) was cooled to −5° C. and thionyl chloride (4.52 g) was added dropwise, while stirring and maintaining the temperature of the reactants below 0° C. The reaction was continued at 25° C. for 2 h. The solvent was distilled and the residue stored in ice-chest for 12 h. The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C. and the separated oily layer was extracted into ether (15 ml×3). The ethereal layer was dried over anhydrous sodium sulfate and distilled to afford 2.3 g of 2-(carbomethoxy)-pyrrolidine (85%), [MS (m/z) M+129 (1%), 114 (0.5), 70(100), 68(50), 43(80), 41(90)]. It was taken in dry diethyl ether (15 ml), cooled to 0° C. and t-butylhypochlorite (2.16 g) added dropwise. The reaction was monitored on silica gel thin layer using chloroform as the eluant. After completion of the reaction (15 min.), potassium t-butoxide (2.24 g) was added gradually over 10 min. and the reactants stirred at 25° C. for 5 h. The solution was filtered and the solvent distilled under reduced pressure to afford 2-(carbomethoxy)-1-pyrrroline (2 g), [MS (m/z) M+ 127(1%), 112(0.5), 97 (15), 69 (100), 54 (50), 41 (75)]. To a suspension of magnesium turnings (0.43 g) in dry ether, iodine (0.01 g) was added followed by dropwise addition of a solution of methyl iodide (3.08 g) in ether (5 ml) at 35° C. The mixture was stirred until the disappearance of magnesium turnings (15 min), then cooled to 0° C. To it, a solution of 2-(carbomethoxy)-1-pyrrroline (2 g) in dry ether (5 ml) was added over 5 min. and the mixture was stirred at room temperature. On completion of the reaction (2 h) the product was worked up by the addition of dilute hydrochloric acid (5%, 10 ml) and the organic layer separated. The aqueous layer was further extracted with ether (10 ml×2) and the combined organic layers dried over anhydrous sodium sulphate and distilled to afford pure 2-acetyl-1-pyrroline [1.3g, 95% purity, MS (m/z) M+ 111 (5%), 96 (0.1), 83 (15), 69(8), 68 (10), 55 (2), 52 (0.2), 43 (100),42 (25), 41 (50)].
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl pyrrolidine-2-carboxylate
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Methyl pyrrolidine-2-carboxylate
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Methyl pyrrolidine-2-carboxylate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Methyl pyrrolidine-2-carboxylate

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